![molecular formula C40H32N8O5 B12722826 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] CAS No. 90427-30-8](/img/structure/B12722826.png)
4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of azo groups and naphthalene rings further enhances its chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves multiple steps, including the formation of the oxadiazole ring and the introduction of azo groups. The synthetic route typically starts with the preparation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The azo groups are introduced via diazotization reactions, where aromatic amines are converted to diazonium salts and subsequently coupled with naphthalene derivatives .
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo groups to amines, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dyes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The presence of azo groups allows for electron transfer processes, which can affect cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] include other oxadiazole derivatives and azo compounds. These compounds share structural similarities but differ in their specific functional groups and properties. For example:
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate (BOM): Known for its energetic properties and use in explosives.
1,3,4-Oxadiazole-based energetic materials: Used in military and space applications due to their stability and performance.
The uniqueness of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] lies in its combination of oxadiazole and azo groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
90427-30-8 |
|---|---|
Molekularformel |
C40H32N8O5 |
Molekulargewicht |
704.7 g/mol |
IUPAC-Name |
3-hydroxy-4-[[4-[5-[4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methylphenyl]-1,3,4-oxadiazol-2-yl]-2-methylphenyl]diazenyl]-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C40H32N8O5/c1-21-17-25(13-15-31(21)43-45-33-27-11-7-5-9-23(27)19-29(35(33)49)37(51)41-3)39-47-48-40(53-39)26-14-16-32(22(2)18-26)44-46-34-28-12-8-6-10-24(28)20-30(36(34)50)38(52)42-4/h5-20,49-50H,1-4H3,(H,41,51)(H,42,52) |
InChI-Schlüssel |
RTDXBZFPLUGVNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N=NC4=C(C(=CC5=CC=CC=C54)C(=O)NC)O)C)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


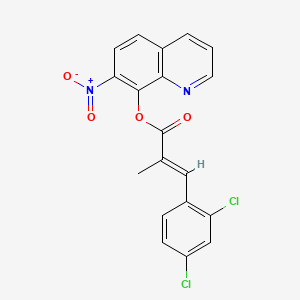

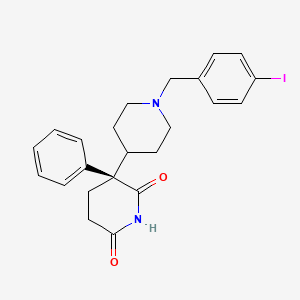
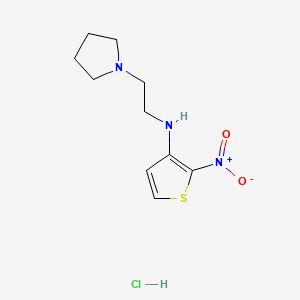

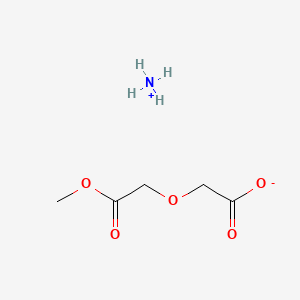
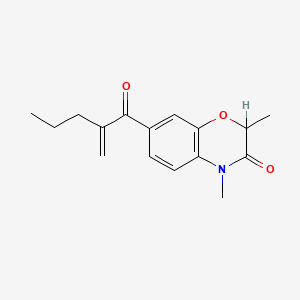
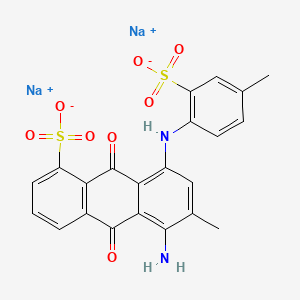
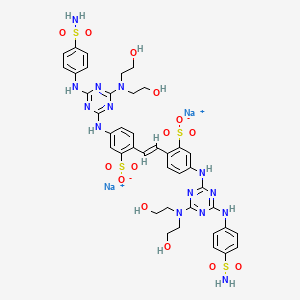

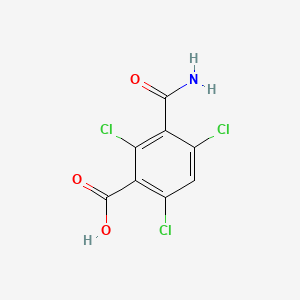
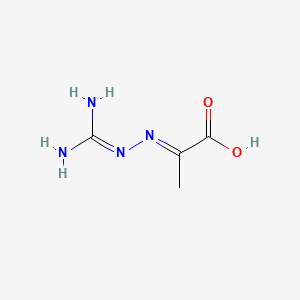
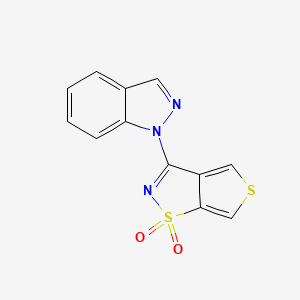
![ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate](/img/structure/B12722811.png)
